Commercial Purity Threshold: ≥97% Availability Enables Direct Use Without Pre-Purification
The target compound is routinely available from multiple suppliers at ≥97% purity (HPLC or equivalent), which is the threshold for direct use in multi-step pharmaceutical intermediate synthesis without additional purification . In contrast, the closest analog 4-(N-Boc-amino)cyclohexanol (CAS 111300-06-2) is typically offered at ≥96% purity, which may introduce additional impurities or necessitate further purification steps depending on the sensitivity of downstream chemistry . The higher baseline purity reduces procurement risk and streamlines synthetic workflow integration.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥97% (HPLC or equivalent) |
| Comparator Or Baseline | 4-(N-Boc-amino)cyclohexanol (CAS 111300-06-2), purity ≥96% (HPLC) |
| Quantified Difference | Minimum purity specification ≥1% higher absolute value |
| Conditions | Vendor technical specifications from Aladdin Scientific, ChemImpex, and AK Scientific datasheets |
Why This Matters
Higher purity directly translates to reduced purification burden and improved synthetic reproducibility, critical factors in pharmaceutical development timelines and cost-of-goods calculations.
